molecular formula C24 H35 N O5 B100336 Batrachotoxinin A CAS No. 19457-37-5

Batrachotoxinin A

Cat. No. B100336
CAS RN: 19457-37-5
M. Wt: 417.5 g/mol
InChI Key: ZKCSFQZJDZSMCH-IGLVISNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batrachotoxinin A (BTX-A) is a potent neurotoxin that is found in certain species of frogs, including the golden poison dart frog (Phyllobates terribilis). It is a steroidal alkaloid that acts on voltage-gated sodium channels, leading to depolarization of neurons and ultimately paralysis. Due to its unique mechanism of action, BTX-A has been the subject of extensive scientific research, with potential applications in fields such as medicine and neuroscience.

Scientific Research Applications

1. Neuropharmacological Research

Batrachotoxinin A is utilized in neuropharmacological research, particularly in studying voltage-sensitive sodium channels in the brain. It's been used as a ligand in assays to investigate local anesthetic activity in various drugs. For instance, [3H]Batrachotoxinin A benzoate binds to sites on voltage-dependent sodium channels, allowing the study of the local anesthetic activity of multiple agents including catecholamine, serotonin, and calcium antagonists (McNeal, Lewandowski, Daly, & Creveling, 1985).

2. Biochemical Studies

In biochemical research, Batrachotoxinin A serves as a tool for understanding the mechanisms of sodium channel operation. Studies have shown that it can be used to examine the effects of pH on sodium channel binding and can aid in identifying specific channel residues (Brown & Daly, 1981).

3. Neurotoxin Research

Research on Batrachotoxinin A has also contributed to the broader field of neurotoxin studies. It's been used to investigate the binding and effects of various neurotoxins on sodium channels. Studies involving [3H]Batrachotoxinin A 20-alpha-benzoate, for example, have provided insights into the allosteric effects of certain toxins on sodium channels, enhancing the understanding of toxin-channel interactions (Payne & Soderlund, 1989).

4. Synthesis and Structural Analysis

Batrachotoxinin A has also been central to studies focusing on its synthesis and structural analysis. For example, research on the total synthesis of Batrachotoxin has shed light on its complex steroidal structure and provided a framework for synthesizing similar compounds (Kurosu & Kishi, 2004).

5. Application in Studying Animal Toxins

Furthermore, it has been instrumental in studying the toxins found in certain bird species. Research involving Batrachotoxin alkaloids from passerine birds has helped to understand how these toxins are present in nature and their potential implications (Dumbacher, Spande, & Daly, 2000).

properties

CAS RN

19457-37-5

Product Name

Batrachotoxinin A

Molecular Formula

C24 H35 N O5

Molecular Weight

417.5 g/mol

IUPAC Name

(1R,5R,6S,9R,11S,12R,14R)-22-[(1S)-1-hydroxyethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol

InChI

InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1

InChI Key

ZKCSFQZJDZSMCH-IGLVISNFSA-N

Isomeric SMILES

C[C@@H](C1=CC[C@@]23[C@@]1(C[C@H]([C@@]45C2=CC[C@H]6[C@@]4(CC[C@](C6)(O5)O)C)O)CN(CCO3)C)O

SMILES

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O

Canonical SMILES

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batrachotoxinin A
Reactant of Route 2
Batrachotoxinin A
Reactant of Route 3
Batrachotoxinin A
Reactant of Route 4
Batrachotoxinin A
Reactant of Route 5
Batrachotoxinin A
Reactant of Route 6
Batrachotoxinin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.